2-Phenylquinolin-8-amine
Overview
Description
2-Phenylquinolin-8-amine is a chemical compound with the molecular formula C15H12N2 and a molecular weight of 220.27 .
Synthesis Analysis
The synthesis of quinolin-8-amines, which are isomerically related and valuable scaffolds in organic synthesis, has been reported. The process involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .Molecular Structure Analysis
While specific structural analysis for this compound is not available, modern mass spectrometry (MS) technologies can be combined with various techniques to analyze protein structure and dynamics .Chemical Reactions Analysis
Quinolin-8-amines are involved in intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .Scientific Research Applications
Synthesis and Chemical Properties
One-Pot Synthesis of Arylbenzoxazole Derivatives : 2-Phenylquinolin-8-amine is utilized in the one-pot synthesis of 2-arylbenzoxazole derivatives, exploiting copper-catalyzed intermolecular C–N/intramolecular C–O couplings. This process features clean reaction conditions and yields good results, highlighting the compound's role in facilitating complex organic syntheses (Miao et al., 2015).
Amination of 4-Chloro-2-Phenylquinoline Derivatives : Research has shown that this compound can be involved in the amination of various 4-chloro-2-arylquinoline compounds, resulting in novel 4-amino-2-phenylquinoline derivatives. This demonstrates its utility in the creation of new quinoline-based compounds (Tsai et al., 2008).
Biological Applications
Antimicrobial Activities : Derivatives of this compound have been synthesized and found to possess significant antimicrobial properties. This includes activity against various bacterial strains, suggesting potential use in the development of new antibacterial agents (Shankerrao et al., 2012).
RNA-Binding Molecules : this compound amino acids have been incorporated into peptides, which bind RNA targets with high affinity. This indicates potential applications in the discovery of new antibacterial agents and in the study of RNA function (Krishnamurthy et al., 2004).
Photophysical Applications
Fluorescent pH Sensor : Research on 2-Phenylquinoline demonstrated its potential as a fluorescent pH sensor in both acidic and basic media. This suggests its use in developing sensitive, environmentally responsive materials (Maity et al., 2018).
Photophysical Properties of Borondipyrromethene Analogues : Studies on 8-(p-substituted)phenyl analogues of 2-Phenylquinoline revealed insights into the photophysical properties of these compounds, indicating applications in the development of new fluorophores (Qin et al., 2005).
Anticancer Research
- Apoptosis Inducers and Anticancer Agents : 2-Phenylquinolin-4-amine derivatives were designed and synthesized as apoptosis inducers, showing potential as anticancer agents. This suggests the role of this compound derivatives in cancer treatment research (Dayani et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
2-phenylquinolin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c16-13-8-4-7-12-9-10-14(17-15(12)13)11-5-2-1-3-6-11/h1-10H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXNFXNXRRMUFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3N)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601447 | |
Record name | 2-Phenylquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116529-78-3 | |
Record name | 2-Phenylquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.